1-(Aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol 1-(Aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol
Brand Name: Vulcanchem
CAS No.: 1082399-76-5
VCID: VC2558616
InChI: InChI=1S/C10H12FNO/c11-9-3-1-2-8-7(9)4-5-10(8,13)6-12/h1-3,13H,4-6,12H2
SMILES: C1CC(C2=C1C(=CC=C2)F)(CN)O
Molecular Formula: C10H12FNO
Molecular Weight: 181.21 g/mol

1-(Aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol

CAS No.: 1082399-76-5

Cat. No.: VC2558616

Molecular Formula: C10H12FNO

Molecular Weight: 181.21 g/mol

* For research use only. Not for human or veterinary use.

1-(Aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol - 1082399-76-5

Specification

CAS No. 1082399-76-5
Molecular Formula C10H12FNO
Molecular Weight 181.21 g/mol
IUPAC Name 1-(aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol
Standard InChI InChI=1S/C10H12FNO/c11-9-3-1-2-8-7(9)4-5-10(8,13)6-12/h1-3,13H,4-6,12H2
Standard InChI Key NMFTXPLTTAEWPV-UHFFFAOYSA-N
SMILES C1CC(C2=C1C(=CC=C2)F)(CN)O
Canonical SMILES C1CC(C2=C1C(=CC=C2)F)(CN)O

Introduction

Structural Characteristics

1-(Aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol features a fused bicyclic system with the indene skeleton as its core structure. The compound contains a benzene ring fused to a five-membered ring, with three key functional groups: a hydroxyl (-OH) group at position 1, an aminomethyl (-CH2NH2) group also at position 1, and a fluorine atom at position 4. This particular arrangement creates a compound with both hydrophilic (hydroxyl, aminomethyl) and lipophilic (aromatic ring) components, potentially influencing its solubility profile, reactivity patterns, and interactions with biological targets.

Comparison with Structurally Similar Compounds

By analyzing structurally related compounds, we can gain insights into our target molecule. The presence of fluorine at position 4 differentiates this compound from its position-5 fluorinated analog, likely resulting in distinct electronic effects and biological activities.

Table 1: Comparison of Structural Features with Similar Compounds

CompoundSubstituent at Position 1Fluorine PositionOther Functional GroupsMolecular FormulaMolecular Weight
1-(Aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol (Target)-OH, -CH2NH24None specifiedC10H12FNO (inferred)~181.21 g/mol (inferred)
1-(Aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol-OH, -CH2NH25None specifiedC10H12FNO181.21 g/mol
4-fluoro-7-methylsulfonyl-2,3-dihydroinden-1-one=O4-SO2CH3 at position 7C10H9FO3S228.24 g/mol
4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one=O4-OH at position 7C9H7FO2166.15 g/mol

The structural features of 1-(Aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol combine elements seen in these related compounds, particularly the positioning of the fluorine atom at C4 (as in compounds and) and the aminomethyl and hydroxyl groups at C1 (as in compound).

Chemical Properties

Molecular Structure and Physical Properties

Based on the structural similarities with its position-5 fluorinated analog, we can infer several key properties of 1-(Aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol:

Table 2: Predicted Physical and Chemical Properties

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC10H12FNOBased on structural formula and comparison with 1-(Aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol
Molecular Weight~181.21 g/molBased on atomic weights of constituent atoms, consistent with analog
Physical StateLikely solid at room temperatureCommon for compounds of this molecular weight with hydroxyl groups
SolubilityModerate solubility in polar organic solvents (methanol, ethanol, DMSO); limited solubility in waterBased on the presence of both polar functional groups (-OH, -NH2) and nonpolar regions (aromatic ring)
Log P (octanol/water partition coefficient)~1.5-2.0Estimated based on the balance of hydrophilic and hydrophobic functional groups
pKa (hydroxyl group)~9-10Typical for tertiary alcohols, may be influenced by the adjacent aminomethyl group
pKa (aminomethyl group)~9-10Typical for primary amines, may be influenced by the adjacent hydroxyl group

These predicted properties provide a starting point for understanding the physicochemical behavior of the compound, though experimental verification would be required for accurate characterization.

Chemical Reactivity and Behavior

The reactivity of 1-(Aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol would likely be governed by its functional groups and their interactions. The hydroxyl group at position 1 can participate in reactions typical of tertiary alcohols, including hydrogen bonding (affecting solubility and interactions with biological targets), dehydration reactions (potentially forming alkenes), and esterification reactions (with carboxylic acids or acid chlorides).

The aminomethyl group provides a nucleophilic center that could participate in alkylation reactions, acylation reactions, coordination with metal ions, and acid-base interactions. The amino group can be protonated in acidic environments, potentially affecting the compound's solubility and binding properties.

The fluorine at position 4 would influence the electronic properties of the aromatic ring through electron-withdrawing effects via inductive and resonance mechanisms. For compounds with fluorine at position 4, it has been noted that "Fluorination at C4 improves metabolic stability and electron-withdrawing effects, enhancing binding to hydrophobic pockets". This suggests that the position 4 fluorine in 1-(Aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol might enhance its metabolic stability and binding properties compared to analogs with fluorine at other positions.

Biological Activities and Applications

Structural FeaturePotential Biological ActivityRationaleReference Compounds
Indene scaffoldVarious (scaffolding role)The indene core serves as a scaffold for diverse biological activitiesIndene derivatives are "known for their diverse biological activities"
Fluorine at position 4Enhanced metabolic stability; Improved binding to targetsFluorination "enhances binding affinity and metabolic stability""Fluorination at C4 improves metabolic stability and electron-withdrawing effects, enhancing binding to hydrophobic pockets"
Hydroxyl at position 1Hydrogen bonding with biological targetsHydroxyl groups "can form hydrogen bonds with biological molecules""The hydroxyl group can form hydrogen bonds with biological molecules"
Aminomethyl groupInteraction with acidic biological targets; Water solubilityBasic groups can interact with acidic residues in proteinsBased on general medicinal chemistry principles

These structural features suggest that 1-(Aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol might have applications in several therapeutic areas.

Research Applications

In addition to potential therapeutic applications, 1-(Aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol could serve important functions in scientific research. It might be used as a building block for more complex pharmaceutical compounds, similar to how 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one is "used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects".

The compound could also be valuable as a tool for studying structure-activity relationships in drug development. By comparing the biological activities of 1-(Aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol with those of its analogs (e.g., with fluorine at different positions), researchers could gain insights into how the position of substituents affects interaction with biological targets.

Furthermore, the compound might serve as a probe for investigating biological systems and mechanisms. Its distinct combination of functional groups could enable specific interactions with biological molecules, potentially revealing insights about binding sites and molecular recognition processes.

Structure-Activity Relationships

Influence of Fluorine Position

The positioning of the fluorine atom at position 4 in 1-(Aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol is likely to influence its biological activity and interactions with molecular targets. According to information about similar compounds, "Fluorination at C4 improves metabolic stability and electron-withdrawing effects, enhancing binding to hydrophobic pockets".

This suggests that the position 4 fluorine might enhance the compound's metabolic stability and binding properties compared to analogs with fluorine at other positions. The specific electronic effects induced by the fluorine at this position could influence the distribution of electron density throughout the molecule, potentially affecting its interactions with proteins, enzymes, or other biological targets.

Role of Functional Groups at Position 1

The presence of both hydroxyl and aminomethyl groups at position 1 creates a distinctive structural motif with potential implications for biological activity. The hydroxyl group provides hydrogen bond donor/acceptor capability, while the aminomethyl group offers a basic center that can interact with acidic residues or form ionic bonds.

Together, these groups create a distinctive three-dimensional arrangement that might enable specific molecular recognition. The tertiary carbon center at position 1, bearing both these functional groups, could serve as a key recognition element in interactions with biological targets.

The combination of these functional groups might also influence the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) characteristics. The balance between hydrophilic and lipophilic elements could affect membrane permeability and distribution in biological systems.

Research Perspectives and Challenges

Future Research Directions

Several promising research directions for 1-(Aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol can be identified:

  • Development of efficient and scalable synthesis methods

  • Comprehensive characterization of physical, chemical, and biological properties

  • Exploration of structure-activity relationships, particularly comparing with analogs having fluorine at different positions

  • Investigation of potential applications in medicinal chemistry and drug development

  • Computational studies to predict interactions with biological targets

  • Evaluation of pharmacokinetic properties and metabolic pathways

These research directions align with the approaches typically taken for novel compounds with potential pharmaceutical applications. Addressing these areas would provide a more complete understanding of 1-(Aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol and its potential value in research and applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator